5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-1',3,3',3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2'-INDENE]-1',3',4,6-TETRONE
Description
The compound 5-(3,4-dimethoxyphenyl)-3-phenyl-1',3,3',3a,4,5,6,6a-octahydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6-tetrone is a structurally complex spirocyclic molecule characterized by a fused furopyrrole-indene core and four ketone groups (tetrone). Its architecture includes a 3,4-dimethoxyphenyl substituent and a phenyl group, which may influence its electronic properties and solubility.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21NO7/c1-34-19-13-12-16(14-20(19)35-2)29-26(32)21-22(27(29)33)28(36-23(21)15-8-4-3-5-9-15)24(30)17-10-6-7-11-18(17)25(28)31/h3-14,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRYVPMDRVOYNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely depending on the specific transformation desired, but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, certain spiro compounds have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines. A study demonstrated that spiro-furo-pyrrole compounds can target specific pathways involved in tumor growth and metastasis .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related compounds have revealed that modifications to the phenyl rings can enhance their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The incorporation of methoxy groups is known to improve the lipophilicity and bioavailability of these compounds .
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as a semiconductor can be explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has shown that similar compounds can facilitate charge transport and improve device efficiency .
Polymer Chemistry
In polymer science, the compound can serve as a monomer or additive to enhance the mechanical properties of polymers. Its incorporation into polymer matrices may improve thermal stability and mechanical strength due to the rigid structure provided by the spiro configuration .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of spiro-furo-pyrrole derivatives. The researchers synthesized a series of compounds based on this scaffold and tested their cytotoxicity against various cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cells .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial properties of methoxy-substituted phenyl derivatives. The research highlighted that compounds with 3,4-dimethoxy substitutions displayed enhanced activity against Gram-positive bacteria compared to their non-substituted counterparts. This suggests that further exploration of this compound's derivatives could lead to new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-1’,3,3’,3A,4,5,6,6A-OCTAHYDROSPIRO[FURO[3,4-C]PYRROLE-1,2’-INDENE]-1’,3’,4,6-TETRONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related spiro derivatives, focusing on molecular features, substituents, and characterization methods.
Table 1: Structural and Functional Comparison of Spiro Compounds
Key Observations:
Structural Diversity: The target compound’s fused furopyrrole-indene core distinguishes it from spiroindoline () or spiro-piperidine () systems. Such structural variations influence conformational rigidity and intermolecular interactions .
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound may enhance solubility compared to non-polar substituents like chlorophenyl () or fluorophenyl (). Methoxy groups are known to improve bioavailability in drug design . Nitro and cyano groups in and , respectively, introduce electron-withdrawing effects, which could stabilize reactive intermediates during synthesis .
Characterization Methods :
- Similar compounds rely on FTIR for functional group identification (e.g., ketones in ) and NMR for structural elucidation (e.g., spiro centers in ). The target compound would likely require analogous techniques for validation .
Implications for Research and Development
- Drug Discovery : Spiro systems are prized for their ability to mimic bioactive conformations. The tetrone motif could serve as a scaffold for protease inhibitors or kinase modulators .
- Materials Science : The rigidity of spiro frameworks may lend itself to applications in organic electronics or as ligands in catalysis .
Biological Activity
5-(3,4-Dimethoxyphenyl)-3-phenyl-1',3,3',3A,4,5,6,6A-octahydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6-tetrone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound through various studies and data analyses.
- Molecular Formula : C₃₃H₃₃N₃O₄
- Molecular Weight : 599.777 g/mol
- CAS Number : Not specifically listed in the available sources but related compounds have been referenced.
The compound's biological activity is hypothesized to involve several mechanisms:
- Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Some derivatives exhibit significant activity against various bacterial strains.
- Cytotoxic Effects : Research indicates potential cytotoxicity against cancer cell lines.
Antioxidant Activity
In vitro studies have demonstrated that compounds with similar structures can effectively reduce oxidative stress markers in cells. For instance:
- Study Findings : Compounds with 3,4-dimethoxyphenyl groups showed enhanced antioxidant capabilities by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .
Antimicrobial Activity
Research has indicated that derivatives of this compound may possess antimicrobial properties:
- Case Study : A derivative was tested against Gram-positive and Gram-negative bacteria and showed notable inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) was determined to be effective against Staphylococcus aureus and Escherichia coli .
Cytotoxicity Against Cancer Cells
The compound's potential as an anticancer agent has been explored:
- Cell Line Studies : In vitro tests on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values were reported in the low micromolar range .
Data Tables
Q & A
Q. What are the key synthetic routes for synthesizing this spirocyclic compound, and what reaction conditions are critical for optimizing yield?
The synthesis of this compound typically involves multi-step reactions, including cyclization and functional group transformations. For example:
- Step 1 : Formation of the spiro core via [3+2] cycloaddition or Michael addition, using catalysts like triethylamine (TEA) in DMF at 75–80°C to promote regioselectivity .
- Step 2 : Introduction of the 3,4-dimethoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts and anhydrous conditions .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) and recrystallization from dioxane or DMSO to isolate the product .
Key Optimization : Reaction temperature, solvent polarity, and catalyst loading significantly impact yield and purity. For example, excess TEA (>1.5 eq) may lead to side reactions in DMF-based systems .
Q. Which spectroscopic techniques are essential for structural confirmation, and how are data interpreted?
- FTIR : Identifies carbonyl groups (tetrone moieties) via strong absorption bands at ~1700–1750 cm⁻¹ and methoxy groups (C-O stretch) at ~1250 cm⁻¹ .
- NMR :
- ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and spirocyclic CH groups (δ 4.0–5.5 ppm) confirm substitution patterns .
- ¹³C NMR : Carbonyl carbons (δ 180–210 ppm) and quaternary spiro carbons (δ 90–100 ppm) validate the fused ring system .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
Advanced Research Questions
Q. How can molecular docking studies elucidate potential bioactivity, and what computational methods ensure reliability?
- Docking Workflow :
- Target Selection : Prioritize proteins with binding pockets complementary to the compound’s hydrophobic spiro core (e.g., kinases or GPCRs).
- Software : Use AutoDock Vina or Schrödinger Suite for flexible ligand docking, accounting for torsional freedom in the octahydrospiro system .
- Validation : Compare results with known inhibitors (e.g., RMSD <2.0 Å) and validate via MD simulations (NAMD/GROMACS) to assess binding stability .
- Key Parameters : Solvation effects (explicit water models) and protonation states (pH 7.4) are critical for accurate scoring .
Q. What challenges arise in stereochemical analysis due to the compound’s fused ring system, and how can they be resolved?
- Challenges : The octahydrospiro structure creates multiple stereocenters (e.g., 3a,6a positions), leading to complex NMR splitting and overlapping signals .
- Solutions :
- NOESY/ROESY : Detect through-space correlations to assign relative configurations (e.g., axial vs. equatorial substituents) .
- X-ray Crystallography : Resolve absolute configuration using heavy atom derivatives (e.g., bromine substitution) .
- DFT Calculations : Compare experimental and computed NMR chemical shifts (e.g., Gaussian09) to validate stereoisomers .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced properties?
- Modification Strategies :
- Phenyl Substituents : Replace 3,4-dimethoxy groups with electron-withdrawing groups (e.g., nitro) to modulate electronic effects and solubility .
- Spiro Core : Introduce heteroatoms (e.g., sulfur in the furo ring) to alter ring strain and bioavailability .
- Evaluation : Test derivatives via in vitro assays (e.g., enzyme inhibition) and correlate with docking-predicted binding affinities .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Case Example : Discrepancies in tetrone carbonyl NMR shifts (δ 180 vs. 210 ppm) may arise from solvent polarity or tautomerism .
- Resolution :
Methodological Tables
Q. Table 1. Key Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | DMF, TEA, 75°C | 62–68 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME | 55 | |
| Purification | Silica gel (EtOAc/Hexane) | 85–90 |
Q. Table 2. Critical NMR Assignments
| Proton/Carbon | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| OCH₃ | 3.78 | Singlet | Methoxy groups |
| C=O (tetrone) | 208.5 | - | Carbonyl carbons |
| Spiro CH | 4.3–5.1 | Multiplet | Octahydrospiro core |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
